5-[2-(2-Chloro-benzyloxy)-benzylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione
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Overview
Description
5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common route includes the reaction of 2-chlorobenzyl chloride with 2-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylbarbituric acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-({2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- 5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O4/c1-22-18(24)15(19(25)23(2)20(22)26)11-13-7-4-6-10-17(13)27-12-14-8-3-5-9-16(14)21/h3-11H,12H2,1-2H3 |
InChI Key |
VSEUQEGXLPAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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